N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide
Description
N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,4-dihydroquinoline core substituted with a methyl group at position 1, a phenyl group at position 3, and a furan-2-carboxamide moiety at position 2. The compound’s structure is typically confirmed via X-ray crystallography using programs like SHELXL, a widely adopted tool for small-molecule refinement .
Key structural features include:
- 1,4-dihydroquinoline core: Provides a planar aromatic system with electron-rich regions for π-π stacking or hydrogen bonding.
- Substituents:
- 1-methyl group: Enhances lipophilicity and steric bulk.
- 3-phenyl group: Introduces additional aromatic interactions.
- 2-furan carboxamide: Adds hydrogen-bonding capability via the amide and furan oxygen.
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-23-16-11-6-5-10-15(16)19(24)18(14-8-3-2-4-9-14)20(23)22-21(25)17-12-7-13-26-17/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTMFRKBNODIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the condensation of aniline, benzaldehyde, and an activated dienophile under acidic conditions.
Introduction of the Furan-2-carboxamide Group: The furan-2-carboxamide group can be introduced through a coupling reaction between the quinoline derivative and furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The quinoline core is a common motif in many drugs, and modifications to this structure can lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its applications in the production of dyes, pigments, and polymers are also being explored.
Mechanism of Action
The mechanism of action of N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydroquinoline Derivatives
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
- Core: Shares the 1,4-dihydroquinoline backbone but with a 7-chloro, 6-fluoro, and 1-cyclopropyl substituent.
- Functional Groups: Sulfonamido and acetamido groups increase polarity compared to the target compound.
- Implications : The electron-withdrawing groups in 7f may reduce oxidation susceptibility compared to the target’s phenyl and methyl groups.
Dihydropyridine Derivatives
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Core: 1,4-dihydropyridine (DHP) instead of dihydroquinoline. DHPs are less aromatic but more flexible.
- Substituents: 2-furyl group (shared with the target compound) and thioether linkage. Methoxy and cyano groups increase electronic diversity.
- Implications : The DHP core is associated with calcium channel modulation, suggesting the target compound’s furan carboxamide might also interact with ion channels.
Thiazolidine and Bicyclic Derivatives
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid
- Core: Thiazolidine and bicyclic systems, distinct from the target’s dihydroquinoline.
- Functional Groups : Multiple carboxy and amide groups enhance water solubility.
- Implications : The lack of a fused aromatic system in this compound limits π-π interactions compared to the target.
Structural and Functional Data Tables
Table 1: Core Structure Comparison
Table 2: Functional Group Impact
Biological Activity
N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Biological Activity
Quinoline derivatives, including this compound, are known for their broad-spectrum biological activities. These compounds have been investigated for various therapeutic effects, including:
1. Anticancer Activity:
Quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Studies indicate that modifications to the quinoline core can enhance anticancer efficacy.
2. Anti-inflammatory Effects:
Research has demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. A recent study highlighted its ability to alleviate symptoms in models of acute lung injury (ALI) and sepsis by modulating inflammatory pathways, particularly the NF-κB signaling pathway .
3. Antimicrobial Properties:
Quinoline derivatives have been explored for their antimicrobial activities against various pathogens, suggesting potential applications in treating infectious diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
1. Cytokine Regulation:
The compound has been shown to inhibit the expression of pro-inflammatory cytokines in macrophage cell lines, which is crucial for managing inflammatory responses .
2. NF-kB Pathway Inhibition:
By inhibiting the activation of the NF-kB pathway, this compound reduces inflammation and improves outcomes in models of ALI and sepsis .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Half-life (T1/2) | 11.8 hours |
| Bioavailability (F) | 36.3% |
These properties suggest that the compound may maintain therapeutic levels in circulation for extended periods, enhancing its potential efficacy in clinical applications .
Study on Anti-inflammatory Properties
A recent study focused on a derivative of this compound demonstrated significant anti-inflammatory effects in vivo. The derivative effectively reduced lung edema and improved survival rates in mice subjected to LPS-induced sepsis. The results indicated a clear correlation between the administration of the compound and the suppression of inflammatory markers .
Anticancer Activity Research
Another investigation into quinoline derivatives revealed that modifications to the core structure could enhance anticancer properties against specific cancer cell lines. The study emphasized the importance of structural variations in optimizing therapeutic efficacy while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
